molecular formula C6H12N4 B13198702 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine

Cat. No.: B13198702
M. Wt: 140.19 g/mol
InChI Key: SKOOSEMVQQPLSE-UHFFFAOYSA-N
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Description

1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure efficient mixing and heat transfer. The use of inexpensive and readily available starting materials, along with the robustness of the click chemistry reaction, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation yields N-oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .

Scientific Research Applications

1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 1-(Benzyl-1H-1,2,3-triazol-4-yl)methylamine
  • 1-(Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
  • 1-(Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Comparison: 1-(Dimethyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

1-(2,5-dimethyltriazol-4-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-4(7)6-5(2)8-10(3)9-6/h4H,7H2,1-3H3

InChI Key

SKOOSEMVQQPLSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(C)N)C

Origin of Product

United States

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